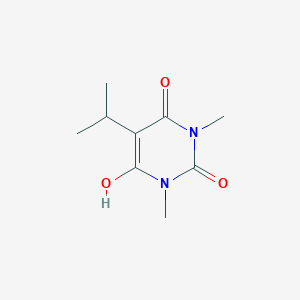
3-Hydrazinylquinoxalin-2-ol
Overview
Description
3-Hydrazinylquinoxalin-2-ol is a chemical compound that has been used as an intermediate in the synthesis of various ring systems, including triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines .
Synthesis Analysis
The compound 3-Hydrazinylquinoxalin-2-ol and 2,3-dichloroquinoxaline were prepared from 2,3-dihydroxyquinoxaline and used as intermediates in the syntheses of the aforementioned ring systems .
Physical And Chemical Properties Analysis
The molecular formula of 3-Hydrazinylquinoxalin-2-ol is C8H8N4O, and its molecular weight is 176.18 g/mol .
Scientific Research Applications
Synthesis of Fused Quinoxaline Ring Systems
3-Hydrazinylquinoxalin-2-ol is utilized as an intermediate in the synthesis of various fused quinoxaline ring systems . These ring systems, such as triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines, are of significant interest due to their potential medical applications, particularly as adenosine receptor antagonists .
Organic Synthesis Under Transition-Metal-Free Conditions
The compound plays a role in the transition-metal-free synthesis of quinoxalines . This approach is part of a broader effort to develop more sustainable and eco-friendly organic synthetic methods, reducing reliance on metal catalysts and minimizing environmental impact.
Medicinal Chemistry
In medicinal chemistry, 3-Hydrazinylquinoxalin-2-ol is involved in the synthesis of biologically active heterocycles . These heterocycles are crucial for creating synthetic drug candidates and exploring new treatments for various diseases.
Material Science
Quinoxalines, including those derived from 3-Hydrazinylquinoxalin-2-ol, are important in the field of material science due to their application in optoelectronic materials . Their nitrogen-containing heterocyclic structure makes them suitable for use in electronic devices and components.
Biochemistry
The compound is used in the preparation of Schiff bases, which are essential in biochemistry for studying protein structures and functions . These bases can also be used to develop antibacterial agents and DNA binding studies.
Environmental Applications
Although direct environmental applications are not detailed, the synthesis methods involving 3-Hydrazinylquinoxalin-2-ol contribute to greener chemistry practices . This aligns with global efforts to reduce the environmental footprint of chemical processes.
Ionic Liquids and Green Chemistry
3-Hydrazinylquinoxalin-2-ol is associated with the design of ionic liquids used as catalysts and solvent systems in organic synthesis . These ionic liquids offer a green alternative to traditional solvents and are part of the push towards more environmentally benign chemical processes.
Future Directions
The synthesis of quinazoline 3-oxides and their derivatives, which are structurally similar to 3-Hydrazinylquinoxalin-2-ol, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that 3-Hydrazinylquinoxalin-2-ol could also have potential applications in the synthesis of new derivatives or analogues to treat various diseases.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various ring systems such as triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines . These ring systems have been associated with a wide range of biological activities, suggesting that 3-Hydrazinylquinoxalin-2-ol may interact with multiple targets.
Mode of Action
3-Hydrazinylquinoxalin-2-ol reacts with various compounds to form different ring systems . For instance, it reacts with ethyl 2-hydroxyimino-3-oxobutanoate or 1-Ar-2-(hydroxyimino)-butane-1,3-diones in acetic acid to form a mixture of the E- and Z- hydrazones
Action Environment
It’s known that the reaction of 3-hydrazinylquinoxalin-2-ol with other compounds to form different ring systems can be influenced by factors such as temperature and the presence of certain solvents .
properties
IUPAC Name |
3-hydrazinyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUCGPQWNWDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinylquinoxalin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-hydrazinylquinoxalin-2-ol in organic synthesis?
A1: 3-Hydrazinylquinoxalin-2-ol (2) is a valuable intermediate in organic synthesis, specifically in constructing fused quinoxaline ring systems. The research highlights its use in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines. [] These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide](/img/structure/B372086.png)


![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B372090.png)

![N-[1-methyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]propanamide](/img/structure/B372098.png)





![6-[(2,2-diethoxyethyl)amino]-5-nitro-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B372112.png)
![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B372115.png)
